molecular formula C6H11ClN2O B2496756 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride CAS No. 1394040-93-7

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Cat. No.: B2496756
CAS No.: 1394040-93-7
M. Wt: 162.62
InChI Key: JOIYIZVGXXKBFU-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields, including medicine, agriculture, and industry .

Biochemical Analysis

Biochemical Properties

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. Additionally, it has been observed to interact with histidine residues in proteins, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. At the molecular level, it binds to specific sites on enzymes and proteins, leading to changes in their activity. For example, its interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the enzyme subtype and the presence of other cofactors. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can be toxic, leading to adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can be metabolized to various intermediates, which may have different biological activities. Additionally, it can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with local enzymes and proteins. Post-translational modifications and targeting signals play a crucial role in directing the compound to its specific subcellular locations .

Preparation Methods

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the alkylation of imidazole with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can be compared with other imidazole derivatives, such as:

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Clotrimazole: An antifungal agent used to treat various fungal infections.

    Histidine: An essential amino acid involved in protein synthesis and various metabolic processes.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other imidazole derivatives .

Properties

IUPAC Name

1-(1H-imidazol-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5(9)4-6-7-2-3-8-6;/h2-3,5,9H,4H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIYIZVGXXKBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-93-7
Record name 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride
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